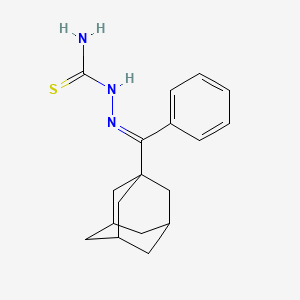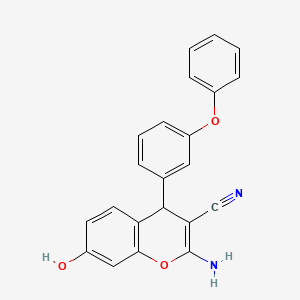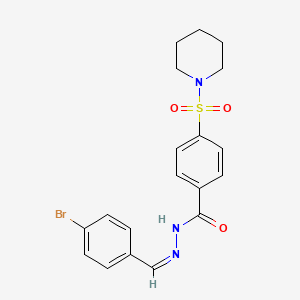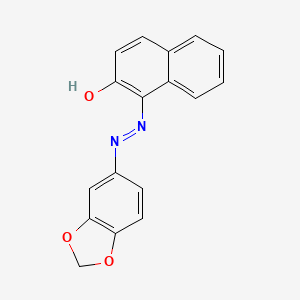
1-adamantyl(phenyl)methanone thiosemicarbazone
Overview
Description
1-Adamantyl(phenyl)methanone thiosemicarbazone is a Schiff base thiosemicarbazone derivative containing an adamantane moiety . Thiosemicarbazones are a type of Schiff base formed by condensation of thiosemicarbazide and an aldehyde or ketone . They are known to possess various biological activities .
Synthesis Analysis
The synthesis of 1-adamantyl(phenyl)methanone thiosemicarbazone involves the condensation of an adamantyl phenyl aldehyde with a thiosemicarbazide . Changing the structure of the aldehydes and ketones or introducing different active groups on position N(4) can improve the antibacterial and anticancer activities of these compounds .Molecular Structure Analysis
The molecular structure of 1-adamantyl(phenyl)methanone thiosemicarbazone is characterized by the presence of an adamantane moiety . The adamantyl group has relatively good fat solubility, which can greatly increase the membrane permeability of a compound .Chemical Reactions Analysis
Thiosemicarbazones are a type of Schiff base formed by condensation of thiosemicarbazide and an aldehyde or ketone . The reaction of 4-(1-adamantyl)-3-thiosemicarbazide with numerous substituted acetophenones and benzaldehydes yields the corresponding thiosemicarbazones containing adamantane skeletons .Mechanism of Action
While the exact mechanism of action of 1-adamantyl(phenyl)methanone thiosemicarbazone is not specified in the retrieved papers, thiosemicarbazones are known to possess various biological activities . For instance, they have shown antibacterial activity against both Gram-negative and Gram-positive bacteria .
Future Directions
The development of antibacterial drugs with novel structures like 1-adamantyl(phenyl)methanone thiosemicarbazone is very important for clinical application . The study of their structure-activity relationships has important theoretical significance and potential practical application value . Future research could focus on exploring the various biological activities of these compounds and optimizing their structures for improved efficacy.
properties
IUPAC Name |
[(Z)-[1-adamantyl(phenyl)methylidene]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c19-17(22)21-20-16(15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H3,19,21,22)/b20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIRXIIXIDFXFM-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=NNC(=S)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)/C(=N/NC(=S)N)/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[alpha-(1-Adamantyl)benzylidene]thiosemicarbazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829138.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B3829146.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829148.png)
![ethyl 4-({6-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoate](/img/structure/B3829155.png)



![1-methyl-4-{4-phenyl-1-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-imidazol-5-yl}-1H-pyrazole](/img/structure/B3829188.png)
![2-[(3,5-dimethyl-1-adamantyl)carbonyl]hydrazinecarbothioamide](/img/structure/B3829195.png)
![ethyl [2,2,2-trichloro-1-(4-fluorophenyl)ethyl]carbamate](/img/structure/B3829212.png)
![1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B3829228.png)
![(8R*,9aS*)-8-hydroxy-2-{[1-(phenoxymethyl)cyclopropyl]methyl}tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3829233.png)